7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
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Overview
Description
7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a heterocyclic compound with a unique structure that includes a bromine atom, a cyclopropyl group, and a pyrrolo[1,2-a]pyrazin-1-one core
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit enzymes like acetylcholinesterase .
Mode of Action
Similar compounds have been reported to reduce the activity of acetylcholinesterase, affecting normal nerve pulses’ transmission .
Biochemical Pathways
Similar compounds have been reported to affect the cholinergic nervous system by inhibiting acetylcholinesterase .
Result of Action
Similar compounds have been reported to lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to the inhibition of acetylcholinesterase .
Biochemical Analysis
Biochemical Properties
The compound is a part of the pyrrolopyrazine family, a biologically active scaffold containing pyrrole and pyrazine rings . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The specific enzymes, proteins, and other biomolecules that 7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one interacts with are not clearly recognized .
Cellular Effects
The cellular effects of this compound are not fully understood. Compounds within the pyrrolopyrazine family have been shown to exhibit a wide range of biological activities, suggesting potential effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly recognized . Pyrrolopyrazine derivatives have shown more activity on kinase inhibition, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of a pyrrole ring through the reaction of an acyl (bromo)acetylene with a pyrrole derivative under solid alumina at room temperature.
Addition of Propargylamine: The next step involves the addition of propargylamine to the acetylenic intermediate to form N-propargylenaminones.
Intramolecular Cyclization: Finally, the intramolecular cyclization of the propargylic derivatives is catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to yield the desired pyrrolo[1,2-a]pyrazin-1-one structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Typical oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Scientific Research Applications
7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
Mukanadin C: A marine-derived natural product with a similar pyrrolo[1,2-a]pyrazin-1-one core.
Other Pyrrolopyrazine Derivatives: Various derivatives with different substituents on the pyrrolo[1,2-a]pyrazin-1-one core have been synthesized and studied for their biological activities.
Uniqueness
7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is unique due to the presence of the bromine atom and the cyclopropyl group, which can influence its chemical reactivity and biological activity. These structural features may confer specific properties that are not observed in other similar compounds.
Properties
IUPAC Name |
7-bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-7-3-8-10(14)12-4-9(6-1-2-6)13(8)5-7/h3,5-6,9H,1-2,4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOPGAFQXFGMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNC(=O)C3=CC(=CN23)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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